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Compound of Interest

Compound Name:
4-Bromo-6-methoxy-2-

methylquinoline

Cat. No.: B1285067 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the

structural core of numerous therapeutic agents with a broad spectrum of biological activities,

including anticancer, antimicrobial, and anti-inflammatory properties. 4-Bromo-6-methoxy-2-
methylquinoline is a valuable and versatile building block in the synthesis of diverse libraries

of bioactive compounds. Its strategic substitution pattern, featuring a reactive bromine atom at

the 4-position amenable to cross-coupling reactions, a methoxy group at the 6-position which

can influence solubility and target engagement, and a methyl group at the 2-position, makes it

an attractive starting material for drug discovery programs.

These application notes provide a comprehensive overview of the utility of 4-Bromo-6-
methoxy-2-methylquinoline in the synthesis of potential therapeutic agents. Detailed

protocols for key synthetic transformations and examples of the biological activities of

derivative compounds are presented to guide researchers in leveraging this versatile

intermediate for the development of novel drug candidates.

Physicochemical Properties
A summary of the key physicochemical properties of 4-Bromo-6-methoxy-2-methylquinoline
is provided below.
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Property Value

Molecular Formula C₁₁H₁₀BrNO

Molecular Weight 252.11 g/mol

CAS Number 856095-00-6

Appearance Solid

SMILES COc1ccc2nc(C)cc(Br)c2c1

InChI Key GKOUTMWNNUHDTO-UHFFFAOYSA-N

Applications in the Synthesis of Bioactive
Molecules
The primary application of 4-Bromo-6-methoxy-2-methylquinoline in drug discovery is as a

key intermediate for the synthesis of more complex molecules, primarily through palladium-

catalyzed cross-coupling reactions. The bromine atom at the 4-position serves as a versatile

handle for the introduction of various aryl, heteroaryl, and amino moieties, enabling the

exploration of structure-activity relationships (SAR).

Synthesis of 4-Aryl/Heteroaryl-6-methoxy-2-
methylquinolines via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C

bonds. This reaction allows for the introduction of a wide array of aryl and heteroaryl

substituents at the 4-position of the quinoline core, a strategy often employed in the

development of anticancer agents and kinase inhibitors.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Reaction Setup: To a flame-dried Schlenk flask, add 4-Bromo-6-methoxy-2-
methylquinoline (1.0 equiv.), the desired aryl or heteroaryl boronic acid or boronate ester

(1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or Pd(dppf)Cl₂ (0.05

equiv.), and a base, typically Na₂CO₃ (2.0 equiv.) or K₂CO₃ (2.0 equiv.).
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Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen)

three times. Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water

(4:1) or toluene and ethanol.

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the

reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass

spectrometry (LC-MS).

Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the

mixture with water and extract with an organic solvent (e.g., ethyl acetate or

dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄,

and concentrate under reduced pressure. Purify the crude product by column

chromatography on silica gel to yield the desired 4-aryl-6-methoxy-2-methylquinoline

derivative.

Visualization of Synthetic Workflow:
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Suzuki-Miyaura Coupling Workflow

Biological Activity of 4-Arylquinoline Derivatives:

Derivatives of 4-arylquinolines have shown promising activity against various cancer cell lines.

The data below is for illustrative purposes, showcasing the potential of this compound class.
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Compound Class Cancer Cell Line Activity (GI₅₀, µM) Reference

4-Alkoxy-2-

arylquinolines
Leukemia (SR) 0.133 [1]

Colon Cancer

(COLO205)
0.401 [1]

Melanoma (LOX IMVI) 0.116 [1]

4-Aroyl-6,7,8-

trimethoxyquinolines

Epidermoid

Carcinoma (KB)
0.217 [2]

Colon Cancer (HT-29) 0.327 [2]

Gastric Cancer

(MKN45)
0.239 [2]

Synthesis of 4-Amino-6-methoxy-2-methylquinolines via
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds,

enabling the synthesis of 4-aminoquinoline derivatives. These compounds are of significant

interest due to their structural similarity to known antimalarial and anticancer drugs.[3]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Reaction Setup: In a glovebox or under an inert atmosphere, combine 4-Bromo-6-methoxy-
2-methylquinoline (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a palladium catalyst (e.g.,

Pd₂(dba)₃, 0.02-0.05 equiv.), a phosphine ligand (e.g., Xantphos or BINAP, 0.04-0.10 equiv.),

and a base such as NaOtBu (1.4 equiv.) or Cs₂CO₃ (1.5 equiv.).

Solvent Addition: Add a dry, degassed solvent such as toluene or 1,4-dioxane.

Reaction Execution: Seal the reaction vessel and heat to 80-110 °C. Monitor the reaction's

progress by TLC or LC-MS.

Work-up and Purification: After cooling to room temperature, quench the reaction with

saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent. Combine the
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organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the

residue by column chromatography to obtain the 4-aminoquinoline product.

Visualization of Synthetic Workflow:
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Buchwald-Hartwig Amination Workflow

Biological Activity of 4-Aminoquinoline Derivatives:

4-Aminoquinoline derivatives have demonstrated significant cytotoxic effects against various

cancer cell lines.

Compound Class Cancer Cell Line Activity (IC₅₀, µM) Reference

4-Aminoquinolines
Breast Cancer

(MCF7)

Potent effects

observed
[4]

Breast Cancer (MDA-

MB468)

Potent effects

observed
[4]

N-Aryl-6-methoxy-

1,2,3,4-

tetrahydroquinolines

Lung Carcinoma

(A549)
0.0015-0.0017 [5]

Epidermoid

Carcinoma (KB)
0.0015-0.0017 [5]

Application in Targeting BET Bromodomains
The Bromodomain and Extra-Terminal (BET) family of proteins are epigenetic readers that play

a crucial role in transcriptional regulation and are implicated in various diseases, including

cancer and inflammation. Several potent BET inhibitors incorporate a quinoline or quinazoline
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core.[6] 4-Bromo-6-methoxy-2-methylquinoline can serve as a starting point for the

synthesis of novel BET inhibitors. The general strategy involves the elaboration of the quinoline

core through cross-coupling reactions to introduce moieties that can effectively bind to the

acetyl-lysine binding pocket of BET bromodomains.

Hypothetical Signaling Pathway Inhibition:
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BET Bromodomain Inhibition Pathway
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Conclusion
4-Bromo-6-methoxy-2-methylquinoline is a highly valuable and versatile building block for

the synthesis of novel bioactive compounds in drug discovery. Its utility in palladium-catalyzed

cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions,

provides a straightforward avenue to generate diverse libraries of 4-substituted quinolines. The

resulting derivatives have shown significant potential as anticancer agents and inhibitors of key

biological targets like BET bromodomains. The protocols and data presented herein serve as a

guide for researchers to effectively utilize this key intermediate in their drug discovery

endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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